

comprehensive literature review of sevelamer carbonate research

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Compound of Interest

Compound Name: Sevelamer carbonate

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An In-depth Technical Guide on **Sevelamer Carbonate** Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sevelamer carbonate is a non-absorbed, calcium-free, and metal-free phosphate-binding polymer utilized in the management of hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Hyperphosphatemia is a common and serious complication of CKD, associated with mineral and bone disorders, vascular calcification, and increased cardiovascular mortality.[2][3] **Sevelamer carbonate** was developed as a buffered alternative to sevelamer hydrochloride to mitigate the risk of metabolic acidosis.[1][4] This review provides a comprehensive overview of the research on **sevelamer carbonate**, focusing on its mechanism of action, clinical efficacy, pleiotropic effects, and safety profile, supported by data from key clinical trials.

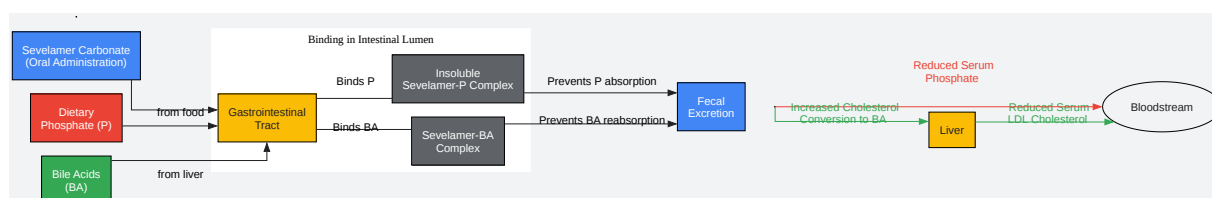
Mechanism of Action

Sevelamer carbonate's primary mechanism involves the binding of dietary phosphate within the gastrointestinal (GI) tract, thereby preventing its absorption into the bloodstream.[1][5] As a non-absorbed polymer, it acts locally in the gut.[6]

- **Phosphate Binding:** The polymer's amine groups become protonated in the intestine. These protonated amines interact with negatively charged phosphate ions from dietary sources

through ionic and hydrogen bonding.[7][8] This forms an insoluble sevelamer-phosphate complex that is subsequently excreted in the feces, effectively reducing the total amount of phosphate absorbed by the body.[6][7]

- **Bile Acid Sequestration:** Sevelamer also binds to bile acids in the GI tract.[1][7] This interruption of the enterohepatic circulation of bile acids compels the liver to synthesize more bile acids from cholesterol. This process can lead to a reduction in serum levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol.[1][5][7]



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Caption: Mechanism of action for **Sevelamer Carbonate** in the GI tract.

Clinical Efficacy

Sevelamer carbonate has demonstrated efficacy in controlling serum phosphorus levels in CKD patients, both those on dialysis and not on dialysis.

Efficacy in Non-Dialysis CKD Patients

An open-label, dosage-titration study involving 46 hyperphosphatemic patients (CKD stages 4 and 5) not on dialysis showed that **sevelamer carbonate** treatment for 8 weeks resulted in a statistically significant decrease in mean serum phosphorus levels.[9] At the end of the

treatment, 75% of patients with stage 4 CKD and 70% with stage 5 CKD achieved their target serum phosphorus levels.[9] A randomized controlled trial in Chinese pre-dialysis patients also confirmed that **sevelamer carbonate** significantly reduced serum phosphorus compared to placebo.[2]

Efficacy in Dialysis Patients

In patients undergoing hemodialysis, **sevelamer carbonate** has been shown to be as effective as sevelamer hydrochloride in controlling serum phosphorus.[4][10] A randomized, crossover study found that the mean serum phosphorus was 1.6 mmol/L during **sevelamer carbonate** treatment and 1.7 mmol/L during sevelamer hydrochloride treatment, demonstrating equivalence.[11]

Comparative Studies

Sevelamer carbonate's clinical profile has been extensively compared against sevelamer hydrochloride and calcium-based phosphate binders (CBBs).

Sevelamer Carbonate vs. Sevelamer Hydrochloride

The primary difference between the two forms of sevelamer lies in their effect on serum bicarbonate. Sevelamer hydrochloride can contribute to metabolic acidosis because it releases a hydrochloride molecule when it binds to phosphate.[1] **Sevelamer carbonate**, being a buffered form, does not have this effect and may be particularly beneficial for patients at risk of metabolic acidosis.[12][13] Clinical trials have shown that while both are equally effective at lowering phosphorus, **sevelamer carbonate** is associated with fewer gastrointestinal adverse events.[4][10]

Sevelamer Carbonate vs. Calcium-Based Binders (CBBs)

A key advantage of sevelamer over CBBs (like calcium acetate and calcium carbonate) is that it lowers phosphorus without increasing the body's calcium load.[1][3] This is clinically significant as a high calcium load is a risk factor for vascular calcification.[14]

- **Vascular Calcification:** Several randomized trials suggest that sevelamer attenuates the progression of coronary and aortic calcification compared to CBBs.[14][15] One study found

that in patients treated with calcium acetate, the mean Aortic Calcification Index (ACI) increased significantly over one year, whereas no significant increase was observed in the sevelamer group.[16]

- **Mortality:** The impact on all-cause mortality is a subject of ongoing discussion. A 2015 meta-analysis of 13 randomized controlled trials concluded that sevelamer significantly lowered all-cause mortality compared with CBBs in patients with CKD.[17] However, other large observational studies have not found a significant difference in mortality between the two groups.[18]
- **Biochemical Markers:** In comparative studies, sevelamer treatment is associated with lower total and LDL cholesterol, lower serum calcium, and a reduced risk of hypercalcemia compared to CBBs.[17][19]

Study / Comparison	Patient Population	Duration	Key Efficacy Outcomes	Key Safety/Biochemical Outcomes	Citation
Sevelamer Carbonate vs. Placebo	46 Non-Dialysis CKD (Stages 4-5)	8 weeks	Significant decrease in serum phosphorus.	Significant increase in serum bicarbonate (16.6 to 18.2 mEq/L); Significant decrease in LDL cholesterol.	[9]
Sevelamer Carbonate vs. Placebo	202 Non-Dialysis CKD (China)	---	Mean serum phosphorus decreased by 0.22 mmol/L vs. an increase of 0.05 mmol/L in placebo (p<0.0001).	Similar adverse event profiles.	[2]
Sevelamer Carbonate vs. Sevelamer HCl	31 Hemodialysis Patients	8 weeks (crossover)	Equivalent control of serum phosphorus (1.6 vs. 1.7 mmol/L).	Fewer GI adverse events with sevelamer carbonate.	[10][11]
Sevelamer Carbonate vs. Calcium Acetate	50 CKD (Stages 4-5)	1 year	No significant change in Aortic Calcification Index (ACI) with	Sevelamer decreased LDL-C, triglycerides, and hs-CRP; calcium	[16]

			sevelamer; significant increase with calcium acetate.	acetate increased inflammatory markers.
Sevelamer Carbonate vs. Calcium Acetate	50 CKD (Stages 3-4)	12 weeks	Sevelamer reduced serum phosphate and FGF-23; no change with calcium acetate.	Sevelamer increased HDL-C; decreased inflammatory markers (IL- 8, IFN- γ , TNF α). IL-6 increased with calcium acetate. [19][20]
Meta- Analysis: Sevelamer vs. CBBs	3799 CKD (Stages 3- 5D)	Various	No significant difference in end-of- treatment serum phosphate.	Sevelamer significantly lowered all- cause mortality (RR 0.54); reduced risk of hypercalcemi a (RR 0.30); lowered LDL- C. [17]

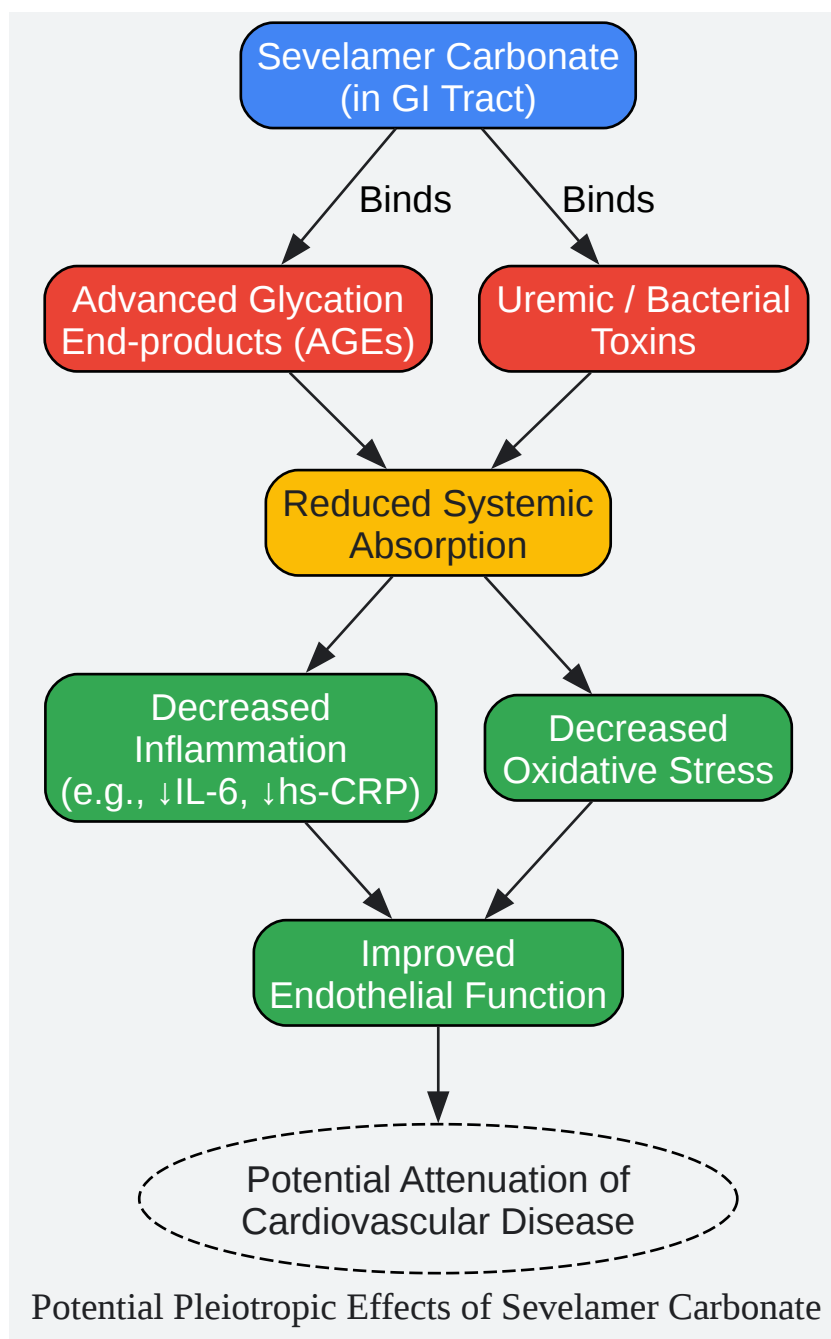
Pleiotropic Effects and Cardiovascular Impact

Beyond phosphate and lipid control, research suggests sevelamer has pleiotropic effects that may influence cardiovascular risk factors in CKD patients.[12][21]

- **Inflammation and Oxidative Stress:** Sevelamer may reduce systemic inflammation by binding and preventing the absorption of pro-inflammatory bacterial toxins and advanced glycation

end-products (AGEs) from the GI tract.[21][22] Studies have shown sevelamer treatment can decrease levels of inflammatory markers like IL-6 and hs-CRP while increasing antioxidant defenses.[16][22]

- FGF-23: Fibroblast growth factor 23 (FGF-23) is a hormone that rises early in CKD and is linked to left ventricular hypertrophy and mortality.[23] Some studies have demonstrated that sevelamer can lower circulating FGF-23 levels.[19][21] However, a randomized trial in normophosphatemic CKD patients found that 12 weeks of **sevelamer carbonate** did not significantly reduce C-terminal FGF23 levels compared to placebo.[24]
- Cardiovascular Structure and Function: The evidence for sevelamer's impact on cardiovascular structure is mixed. While it shows benefits in slowing vascular calcification, a randomized, placebo-controlled trial in 120 patients with stage 3 non-diabetic CKD found that 40 weeks of treatment with **sevelamer carbonate** did not significantly improve left ventricular mass, function, or arterial stiffness.[23][25]



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Caption: Signaling pathway of sevelamer's pleiotropic effects.

Experimental Protocols: Key Methodologies

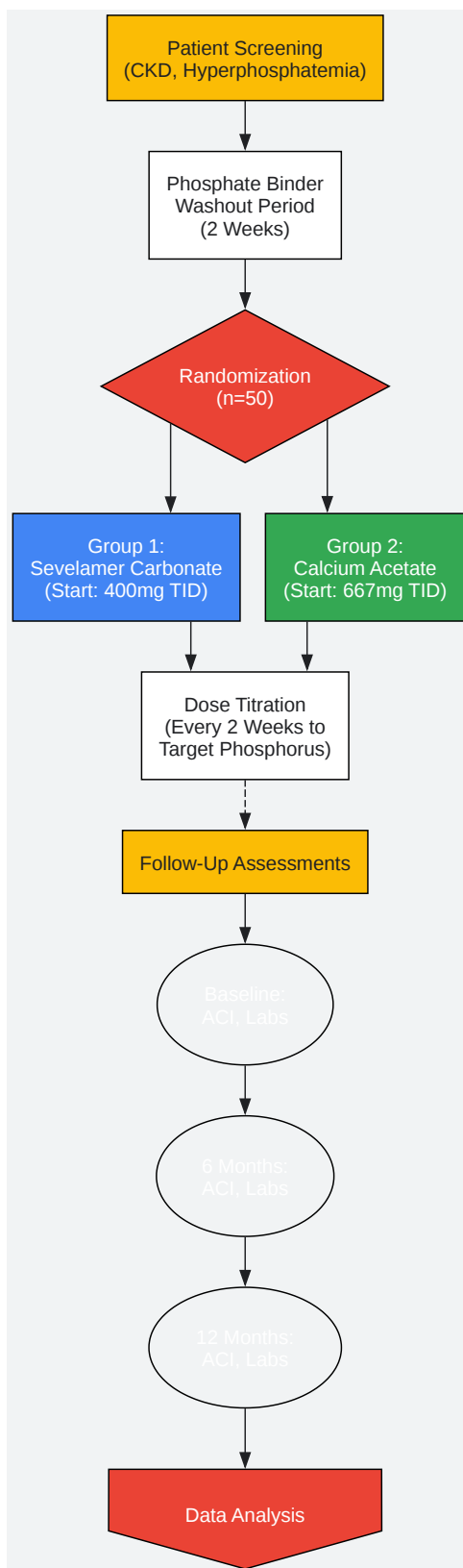
Protocol: Sevelamer vs. Calcium Acetate on Vascular Calcification[16]

- Study Design: A randomized, comparative clinical trial.
- Participants: 50 hyperphosphatemic CKD patients (stages 4 and 5). Patients taking other phosphate binders underwent a two-week washout period.
- Intervention: Patients were randomly assigned to receive either **sevelamer carbonate** or calcium acetate for one year.
 - Sevelamer Group: Starting dose of 400 mg three times daily with meals.
 - Calcium Acetate Group: Starting dose of 667 mg three times daily with meals.
- Dosage Titration: Doses of both binders were titrated at two-week intervals to achieve and maintain target serum phosphorus levels (≤ 4.6 mg/dL for stage 4; ≤ 5.5 mg/dL for stage 5).
- Primary Endpoint: Progression of aortic vascular calcification, assessed by multi-slice computed tomography to determine the Aortic Calcification Index (ACI) at baseline, 6 months, and 12 months.
- Secondary Endpoints: Changes in serum phosphorus, calcium, calcium-phosphate product, iPTH, lipids, and inflammatory markers (IL-6, hs-CRP).

Protocol: FGF23 Reduction Efficacy (FRENCH) Trial[24]

- Study Design: A multicenter, double-blind, placebo-controlled, parallel-group, randomized trial.
- Participants: 78 normophosphatemic (serum phosphate < 4.5 mg/dL) patients with CKD (eGFR 15-45 ml/min/1.73m²) and elevated C-terminal FGF23.
- Intervention: Patients were randomized to receive either **sevelamer carbonate** or a matching placebo for 12 weeks.
 - Sevelamer Group (n=39): 4.8 g/day (taken as three daily doses).
 - Placebo Group (n=39): Matching placebo.
- Dose Adjustment: The study drug dose was halved if serum phosphate fell below 2.5 mg/dL.

- Primary Endpoint: Change in serum C-terminal FGF23 levels from baseline to 12 weeks.
- Secondary Endpoints: Safety and tolerability, changes in other mineral and bone disease markers including serum α -klotho, phosphate, calcium, and iPTH.



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Caption: Experimental workflow for a comparative vascular calcification trial.

Safety and Tolerability

Sevelamer carbonate is generally well-tolerated.[9] Since it is not systemically absorbed, the risk of systemic toxicity is low.[5][6]

- **Gastrointestinal Effects:** The most common adverse events are gastrointestinal in nature, including nausea, vomiting, constipation, diarrhea, and abdominal pain.[6][12]
- **Drug Interactions:** By binding other substances, sevelamer can decrease the absorption and bioavailability of certain oral medications, such as ciprofloxacin and mycophenolate mofetil. [5][8] It is recommended to administer such drugs at a different time than sevelamer.[26]
- **Vitamin Absorption:** As sevelamer can bind bile acids, it may interfere with the absorption of fat-soluble vitamins (A, D, E, K) and folic acid.[8][26] Monitoring of vitamin levels may be warranted in some patients.[26]

Conclusion

Sevelamer carbonate is an effective non-calcium, non-metal phosphate binder for the management of hyperphosphatemia in CKD. It offers equivalent phosphorus-lowering efficacy to sevelamer hydrochloride with a potential advantage in mitigating metabolic acidosis. Compared to calcium-based binders, it reduces the risk of hypercalcemia and may attenuate the progression of vascular calcification. Furthermore, its pleiotropic effects on lipid metabolism, inflammation, and uremic toxins present additional potential benefits, although its impact on hard cardiovascular outcomes requires further elucidation through large-scale clinical trials. Its established efficacy and safety profile make it a valuable therapeutic option in the complex management of mineral and bone disorders in the CKD population.

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